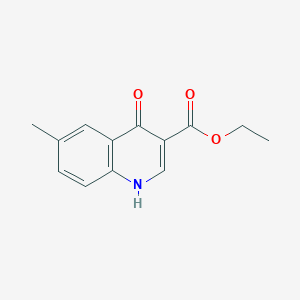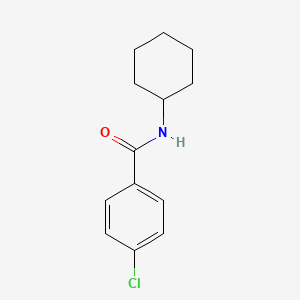
4-chloro-N-cyclohexylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-chloro-N-cyclohexylbenzamide consists of a benzamide group substituted with a chlorine atom at the 4th position and a cyclohexyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
4-chloro-N-cyclohexylbenzamide has a density of 1.2±0.1 g/cm3, a boiling point of 395.6±25.0 °C at 760 mmHg, and a flash point of 193.0±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
4-chloro-N-cyclohexylbenzamide has been evaluated for its anticonvulsant effects. In studies involving mice, certain derivatives, including N-cyclohexylbenzamide, demonstrated protective effects against seizures induced by electroshock and pentylenetetrazole. These compounds showed potential as anticonvulsant agents, with one derivative displaying a high protective index, indicating its efficacy in preventing seizures (Clark et al., 1984).
Pharmaceutical Applications
4-chloro-N-cyclohexylbenzamide derivatives have been synthesized and characterized for potential pharmaceutical applications. This includes the exploration of their structure-property relationships and antitumor activities. Advanced methods like X-ray diffraction and density functional theory calculations have been used to understand their properties and potential uses in medicinal chemistry (He et al., 2014).
Inhibitors of Enzymatic Activity
Novel derivatives of 4-chloro-N-cyclohexylbenzamide have been optimized as potent inhibitors of specific enzymes, such as11beta-HSD1. These inhibitors were developed considering various pharmaceutical aspects, including pharmacokinetics, cytotoxicity, and potency. A representative compound from this research demonstrated effective inhibition in a rat pharmacodynamic model, indicating its potential therapeutic applications (McMinn et al., 2009).
Analysis in Hydrogels
The structure and properties of 4-chloro-N-cyclohexylbenzamide, particularly as an antidiabetic drug, have been studied in combination with chitosan in hydrogel form. Techniques like Gibbs free energy calculations, electrostatic potential, and spectroscopic methods like FTIR and NMR were employed to analyze the molecular interactions and characteristics of these hydrogels (Delgadillo-Armendariz et al., 2014).
Crystal Engineering
Research in crystal engineering has explored the interactions of 4-chloro-N-cyclohexylbenzamide derivatives, particularly looking at hydrogen and halogen bonding patterns. Such studies are crucial for understanding the crystal structure and properties of these compounds, which can have implications in drug design and material science (Saha et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFAESIEUQWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973302 | |
| Record name | 4-Chloro-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexylbenzamide | |
CAS RN |
57707-20-7 | |
| Record name | 57707-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

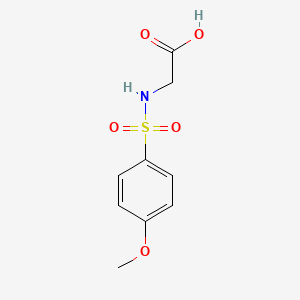
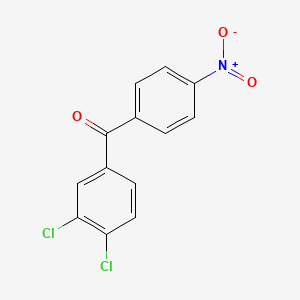
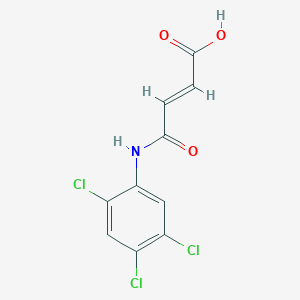
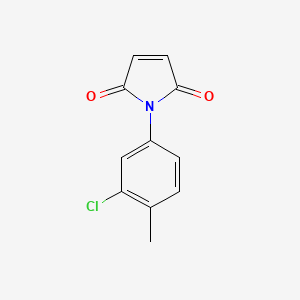
![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)



![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)
